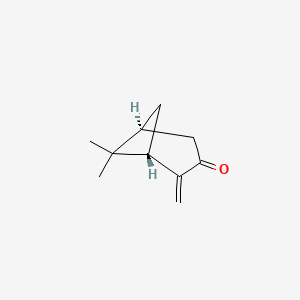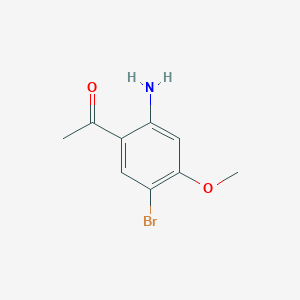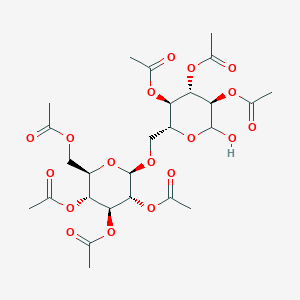
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups attached to the glucopyranose units, which are forms of glucose. The acetylation of glucose molecules is a common modification to enhance their stability and solubility, making them useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucose derivatives. The process begins with the selective protection of hydroxyl groups on the glucose molecule, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective acetylation of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Yields deacetylated glucose derivatives.
Oxidation: Produces oxidized glucose derivatives.
Substitution: Results in glucose derivatives with new functional groups.
科学的研究の応用
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of biodegradable materials and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance the compound’s stability and solubility, allowing it to effectively participate in biochemical reactions. The molecular targets and pathways involved include carbohydrate-processing enzymes and transport proteins that facilitate its uptake and metabolism.
類似化合物との比較
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate
- 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Uniqueness
2,3,4-Tri-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranose is unique due to its specific pattern of acetylation, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
特性
分子式 |
C26H36O18 |
|---|---|
分子量 |
636.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25?,26-/m1/s1 |
InChIキー |
SPWFGEAKPYYJQD-XDSCNRSSSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
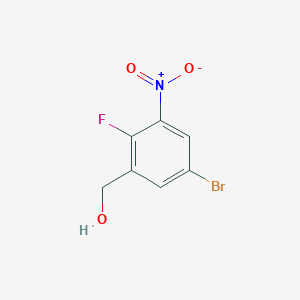


![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)

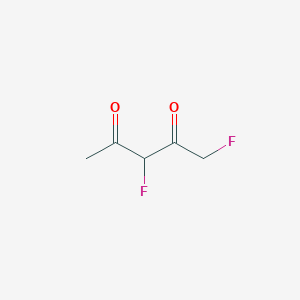
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)


